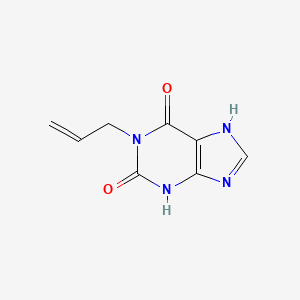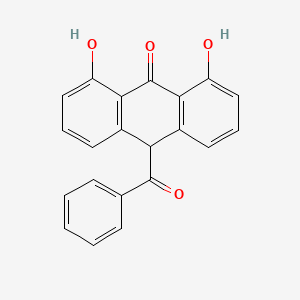
10-benzoyl-1,8-dihydroxy-10H-anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Benzoyl-1,8-dihydroxy-10H-anthracen-9-one is a compound with the molecular formula C21H14O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique chemical structure, which includes benzoyl and dihydroxy groups attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzoyl-1,8-dihydroxy-10H-anthracen-9-one typically involves the reaction of anthracene derivatives with benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-Benzoyl-1,8-dihydroxy-10H-anthracen-9-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce anthracenols.
Scientific Research Applications
10-Benzoyl-1,8-dihydroxy-10H-anthracen-9-one has been explored for various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 10-Benzoyl-1,8-dihydroxy-10H-anthracen-9-one involves its interaction with specific molecular targets and pathways. One of the primary targets is the enzyme 5-lipoxygenase (5-LOX), which plays a role in the biosynthesis of leukotrienes, inflammatory mediators . By inhibiting 5-LOX, the compound can reduce inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
9,10-Dimethylanthracene: Exhibits altered fluorescence properties and is used in various photophysical applications.
Uniqueness
10-Benzoyl-1,8-dihydroxy-10H-anthracen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H14O4 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
10-benzoyl-1,8-dihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C21H14O4/c22-15-10-4-8-13-17(20(24)12-6-2-1-3-7-12)14-9-5-11-16(23)19(14)21(25)18(13)15/h1-11,17,22-23H |
InChI Key |
ZIWVGWPZACHOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C3=C(C(=CC=C3)O)C(=O)C4=C2C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)

![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
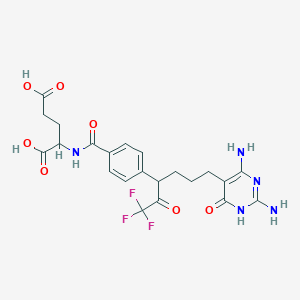
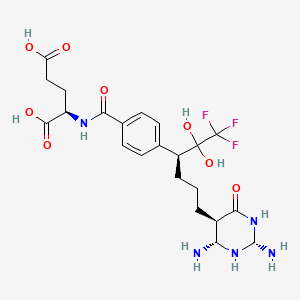
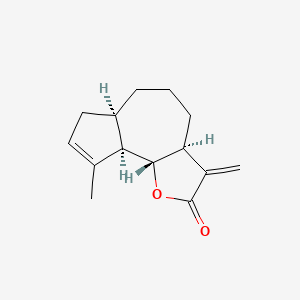
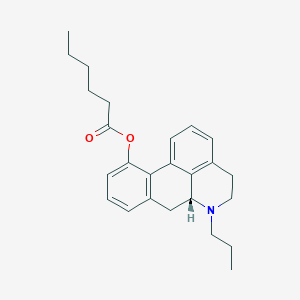
![1-[Bis(4-chlorophenyl)methyl]-3-(4-chlorophenyl)-](/img/structure/B10839941.png)
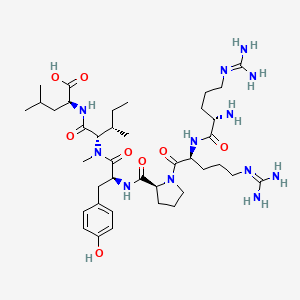
![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)

